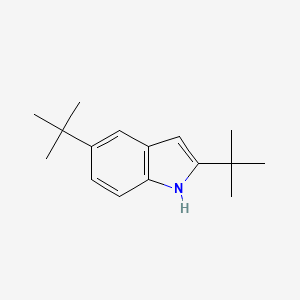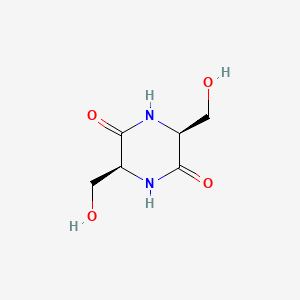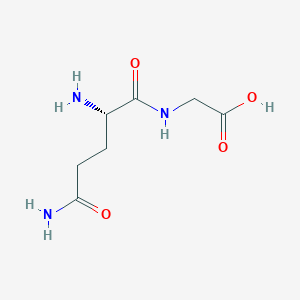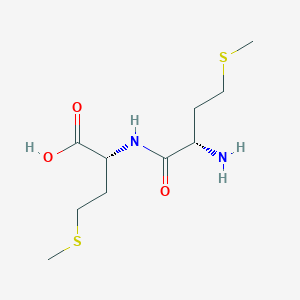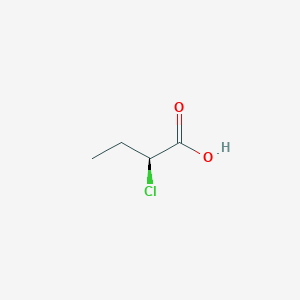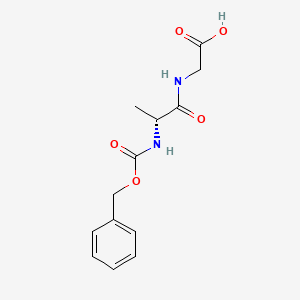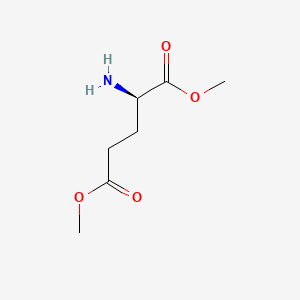
(R)-dimethyl 2-aminopentanedioate
Descripción general
Descripción
“®-dimethyl 2-aminopentanedioate” is a chemical compound with the CAS Number: 16422-27-8 . Its molecular weight is 175.18 and its IUPAC name is dimethyl (2R)-2-aminopentanedioate .
Molecular Structure Analysis
The InChI code for “®-dimethyl 2-aminopentanedioate” is1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1 . The InChI key is YEJSPQZHMWGIGP-RXMQYKEDSA-N . Physical And Chemical Properties Analysis
“®-dimethyl 2-aminopentanedioate” is stored in a freezer .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A study by Abiko (2003) focuses on the stereoselective and enantioselective reactions involving carboxylic esters, demonstrating the synthesis of complex molecules with specific stereochemistry. This research underscores the importance of precise molecular architecture in the development of pharmaceuticals and chemicals, where compounds similar to (R)-dimethyl 2-aminopentanedioate could play a critical role (Abiko, 2003).
Catalysis and Dimerization
The dimerization of methyl acrylate to produce specific ester products, as explored by Su, Mcleod, and Verkade (2003), involves catalysis that could be relevant to the manipulation of this compound for synthesizing novel compounds. The study showcases the efficiency of nonmetallic catalysts in promoting such reactions, highlighting the potential for innovative synthetic routes in organic chemistry (Su, Mcleod, & Verkade, 2003).
Novel Synthesis Approaches
Berzosa et al. (2011) describe the synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, demonstrating the creation of novel intermediates that could be structurally related to this compound. These intermediates have potential applications in the development of new pharmaceuticals, showcasing the versatility of this compound derivatives in medicinal chemistry (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Medicinal Chemistry Applications
In the field of medicinal chemistry, compounds structurally related to this compound are investigated for their potential as chemotherapeutic agents. A study by Arjmand et al. (2013) explores the synthesis and evaluation of new dimethyltin derived antitumor drug candidates, emphasizing the role of stereochemistry in drug efficacy. This research highlights the potential medicinal applications of compounds with similar structural features to this compound, especially in oncology (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).
Mecanismo De Acción
The same study mentioned above also indicates that protein aggregation may be due to the coupling of MSG with the protein . The determined enthalpy change (Δ H) is largely positive, also suggesting an endothermic nature, whereas entropy change (Δ S) is positive and Gibbs free energy change (Δ G) is largely negative, suggesting the spontaneous nature of the interaction .
Propiedades
IUPAC Name |
dimethyl (2R)-2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJSPQZHMWGIGP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427129 | |
| Record name | (R)-dimethyl 2-aminopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16422-27-8 | |
| Record name | Dimethyl D-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016422278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-dimethyl 2-aminopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL D-GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R638SJX27P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



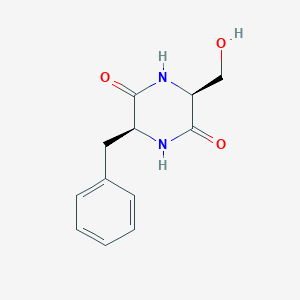
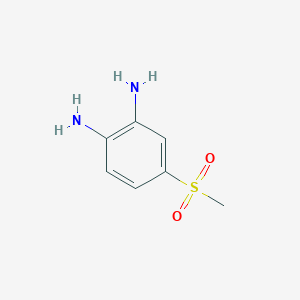
![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)
